molecular formula C8H5BrFN B1360010 2-Bromo-4-fluoro-5-methylbenzonitrile CAS No. 916792-07-9

2-Bromo-4-fluoro-5-methylbenzonitrile

Cat. No. B1360010
CAS RN: 916792-07-9
M. Wt: 214.03 g/mol
InChI Key: GFLYZSZBOYNJRI-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-methylbenzonitrile, also known as 2BFMBN, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid that is soluble in water and has a boiling point of 118°C. 2BFMBN is used in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, advantages, and limitations are of great interest to researchers. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile, demonstrating a transformation useful in the halodeboronation of aryl boronic acids, which is a critical step in many chemical syntheses. This work highlights the importance of such compounds in synthetic chemistry (Szumigala et al., 2004).
  • Guo et al. (2008) synthesized meta-halo-3-methylbenzonitrile derivatives for nucleophilic aromatic substitution studies, showcasing the significance of these compounds in radiochemical synthesis (Guo et al., 2008).
  • Kumar and Raman (2017) investigated the vibrational spectra and nonlinear optics (NLO) properties of 5-fluoro-2-methylbenzonitrile, indicating its potential application in materials science and optics (Kumar & Raman, 2017).

Applications in Molecular Studies

  • Ajaypraveenkumar et al. (2017) conducted a comprehensive study on the geometric structure, vibrational spectra, and electronic transitions of 5-fluoro-2-methylbenzonitrile, offering insights into its molecular properties, useful for various chemical and pharmaceutical applications (Ajaypraveenkumar et al., 2017).
  • Perlow et al. (2007) reported practical syntheses of fluorobenzylamine derivatives, which is valuable in the development of new pharmaceutical compounds (Perlow et al., 2007).

Environmental and Agricultural Applications

  • Stalker et al. (1988) demonstrated the use of a bacterial detoxification gene in transgenic tobacco plants for herbicide resistance, which includes compounds like bromoxynil, closely related to 2-bromo-4-fluoro-5-methylbenzonitrile. This research has implications for agricultural biotechnology and genetic engineering (Stalker et al., 1988).

properties

IUPAC Name

2-bromo-4-fluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLYZSZBOYNJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650421
Record name 2-Bromo-4-fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-5-methylbenzonitrile

CAS RN

916792-07-9
Record name 2-Bromo-4-fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-fluoro-5-methylbenzonitrile
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